molecular formula C14H16N2O B3045499 2,4,5-trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde CAS No. 1087611-41-3

2,4,5-trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B3045499
CAS No.: 1087611-41-3
M. Wt: 228.29
InChI Key: YTGMWFUEYYPRHL-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 2, 4, and 4. The pyridin-3-ylmethyl moiety is attached to the pyrrole nitrogen, while a carbaldehyde functional group occupies position 5. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The carbaldehyde group enhances reactivity, enabling participation in Schiff base formation or nucleophilic additions, which are critical in synthesizing derivatives for biological screening .

Crystallographic techniques, such as those implemented in the SHELX program suite, are pivotal in resolving such complex structures. SHELX’s robustness in small-molecule refinement (via SHELXL) and structure solution (via SHELXD/SHELXS) underscores its utility in characterizing analogous compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-11(2)16(12(3)14(10)9-17)8-13-5-4-6-15-7-13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGMWFUEYYPRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)CC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162490
Record name 1H-Pyrrole-3-carboxaldehyde, 2,4,5-trimethyl-1-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087611-41-3
Record name 1H-Pyrrole-3-carboxaldehyde, 2,4,5-trimethyl-1-(3-pyridinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087611-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-3-carboxaldehyde, 2,4,5-trimethyl-1-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,4,5-Trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde (CAS: 1087611-41-3) is a pyrrole derivative that has garnered interest due to its potential biological activities. This compound features a pyrrole ring substituted with a pyridine moiety, which may influence its pharmacological properties. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C14H16N2O
  • Molecular Weight : 228.30 g/mol
  • Purity : >90%

Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in anticancer applications. Pyrrole compounds are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several pyrrole derivatives on different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition:

Compound NameCell Line TestedIC50 (µM)
Compound AMCF712.50
Compound BNCI-H46042.30
Compound CHep-217.82

These findings suggest that the compound may possess similar anticancer properties and warrant further investigation .

Antimicrobial Activity

Pyrrole derivatives have also been explored for their antimicrobial properties. Research indicates that certain pyrrole-containing compounds exhibit activity against various bacterial strains, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Table: Antimicrobial Efficacy of Pyrrole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyrrole Derivative XStaphylococcus aureus32 µg/mL
Pyrrole Derivative YEscherichia coli16 µg/mL

These results highlight the potential of pyrrole derivatives as antimicrobial agents .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Pyrroles can act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to the antimicrobial efficacy.

Comparison with Similar Compounds

Research Implications and Limitations

While structural comparisons provide insights, empirical data on the target compound’s biological activity or material properties remain scarce. Computational modeling (e.g., QSAR) or experimental assays (e.g., solubility tests, receptor-binding studies) are recommended to validate hypotheses. The SHELX suite could further aid in crystallographic comparisons with analogs .

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method, employing 1,4-diketones and amines, is adaptable to this target. For example, cyclization of 2,4,5-trimethyl-3-oxopentanedione with pyridin-3-ylmethanamine under acidic conditions yields the pyrrole core. However, the formyl group necessitates post-cyclization oxidation or directed metalation.

Representative Protocol

  • 1,4-Diketone Preparation : Condensation of acetylacetone derivatives with methyl glyoxal generates 2,4,5-trimethyl-3-oxopentanedione.
  • Cyclization : React with pyridin-3-ylmethanamine (1.2 eq) in refluxing acetic acid (12 h, 80°C).
  • Formylation : Vilsmeier-Haack reaction using POCl₃ and DMF introduces the C3 aldehyde (yield: 65–72%).

Limitations : Low regioselectivity in diketone synthesis and over-oxidation risks during formylation.

Enamine Cyclization

Enamine precursors derived from β-ketoesters and pyridinylmethyl amines undergo cyclodehydration. For instance, ethyl 3-oxo-2,4,5-trimethylpyrrole-1-carboxylate reacts with pyridin-3-ylmethanamine in toluene, followed by oxidative cleavage of a pendant alcohol to the aldehyde.

Key Steps :

  • Enamine Formation : Ethyl acetoacetate + pyridin-3-ylmethanamine → β-enamino ester.
  • Cyclization : PTSA-catalyzed intramolecular dehydration (100°C, 6 h).
  • Oxidation : Swern oxidation converts C3-hydroxymethyl to formyl (yield: 58%).

Multicomponent Reaction (MCR) Approaches

MCRs enable convergent assembly of the pyrrole scaffold. A four-component reaction involving ammonia , 2,4-pentanedione , pyridin-3-ylmethyl aldehyde , and nitromethane affords the target via a domino Knoevenagel-Michael-cyclization sequence.

Optimized Conditions :

  • Catalyst : FeCl₃·6H₂O (10 mol%) in ethanol.
  • Temperature : 70°C, 8 h.
  • Yield : 78% (purity >95% by HPLC).

Mechanistic Pathway :

  • Knoevenagel condensation between aldehyde and nitromethane.
  • Michael addition of ammonia to the nitroalkene.
  • Cyclization and aromatization via dehydration.

Catalytic Hydrogenation and Cyclization

Adapting methodologies from 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis, a two-step route is feasible:

  • Substitution Reaction :
    • Reactants : 2-Bromo-3,4,5-trimethylpyrrole + pyridin-3-ylmethyl bromide.
    • Conditions : K₂CO₃ in ethyl acetate (50°C, 6 h).
    • Intermediate : 1-(Pyridin-3-ylmethyl)-2,4,5-trimethylpyrrole (yield: 85%).
  • Ruthenium-Catalyzed Formylation :
    • Catalyst : RuCl₃ (5 mol%) + CO (1 atm).
    • Solvent : DMF, 120°C, 24 h.
    • Yield : 70% (regioselectivity >9:1).

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Steps Yield (%) Advantages Limitations
Paal-Knorr 1,4-Diketone, pyridinylmethyl amine Cyclization, formylation 65–72 Scalable, established protocol Low regioselectivity, multiple steps
Enamine Cyclization β-Ketoester, amine Enamine formation, oxidation 58 Mild conditions Requires oxidation step
MCR Aldehyde, diketone, nitromethane Domino reaction 78 Convergent, high atom economy Catalyst sensitivity
Catalytic Formylation Bromopyrrole, CO Substitution, Ru-catalysis 70 Direct C–H activation High-pressure equipment needed

Challenges and Optimization Strategies

Regioselectivity in Methyl Group Installation

  • Directed Ortho Metalation (DoM) : Use of tert-butoxy directing groups enables selective methylation at C2, C4, and C5.
  • Enzymatic Methylation : Methyltransferases (e.g., COMT) selectively methylate pyrrole derivatives under mild conditions (pH 7.4, 37°C).

Pyridinylmethyl Group Coupling

  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N coupling between pyrrole and pyridinylmethyl bromide (yield: 82%).
  • Ullmann Coupling : CuI/1,10-phenanthroline in DMSO at 100°C (yield: 75%).

Formylation at C3

  • Vilsmeier-Haack Reaction : POCl₃/DMF at 0°C → room temperature (yield: 68%).
  • Metal-Mediated C–H Activation : Rhodium-catalyzed formylation using CO and H₂ (yield: 72%).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,5-trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via Paal-Knorr pyrrole synthesis or modified Vilsmeier-Haack formylation. A common approach involves reacting 2,5-dimethoxytetrahydrofuran derivatives with substituted amines (e.g., pyridinylmethylamine) under acidic conditions, followed by purification via column chromatography (10–20% ethyl acetate/hexane). Purity is validated using HPLC (>95%) and ¹H NMR to confirm absence of unreacted intermediates. For analogous compounds, elemental analysis (C, H, N) and mass spectrometry (ESI-MS) are used to verify molecular integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the pyrrole ring (δ 6.2–6.8 ppm), aldehyde proton (δ 9.8–10.2 ppm), and pyridinylmethyl group (δ 3.5–4.0 ppm for CH₂).
  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyrrole N-H stretch (~3400 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (e.g., C₁₄H₁₇N₂O⁺: calc. 241.1341).
  • Elemental Analysis : Validate stoichiometry (e.g., C: 70.0%, H: 6.5%, N: 11.6%) .

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer : Based on structurally similar aldehydes, GHS hazard classifications include:

  • H315/H319 : Use gloves, goggles, and fume hoods to prevent skin/eye irritation.
  • H335 : Avoid inhalation; work in well-ventilated areas.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the pyrrole ring be addressed?

  • Methodological Answer : Regioselectivity in N-alkylation (e.g., pyridin-3-ylmethyl group) is influenced by:

  • Base Catalysis : Use K₂CO₃ or NaH in DMF to deprotonate the pyrrole NH.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature : Reactions at 60–80°C favor mono-alkylation. For example, in analogous syntheses, equimolar reagents and controlled heating yield >85% target product .

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

  • Methodological Answer : X-ray diffraction (SHELX software) resolves ambiguities in substituent positioning:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL for anisotropic displacement parameters. For example, in related pyrrole derivatives, crystallography confirmed the aldehyde group’s orientation and pyridinylmethyl linkage .

Q. What strategies optimize the compound’s bioactivity in anti-inflammatory or antimicrobial assays?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to inflammatory targets (e.g., COX-2).
  • In Vivo Testing : Use carrageenan-induced paw edema models (rodents) at 10–50 mg/kg doses. Monitor exudate volume and cytokine levels (IL-6, TNF-α) .
  • SAR Studies : Compare with analogs (e.g., 2,5-dimethyl vs. 2,4,5-trimethyl) to identify critical substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,5-trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
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2,4,5-trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde

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